![molecular formula C10H10BrNO B13969608 6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone](/img/structure/B13969608.png)
6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone
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Overview
Description
6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone is a brominated isoquinolinone derivative. Isoquinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone typically involves the bromination of 3,4-dihydro-4-methyl-1(2h)-isoquinolinone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone may have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: May be used in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-4-methyl-1(2h)-isoquinolinone: The non-brominated parent compound.
6-Chloro-3,4-dihydro-4-methyl-1(2h)-isoquinolinone: A chlorinated analogue.
6-Fluoro-3,4-dihydro-4-methyl-1(2h)-isoquinolinone: A fluorinated analogue.
Uniqueness
The presence of the bromine atom in 6-Bromo-3,4-dihydro-4-methyl-1(2h)-isoquinolinone can significantly alter its chemical reactivity and biological activity compared to its non-brominated or differently halogenated analogues. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-4-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-12-10(13)8-3-2-7(11)4-9(6)8/h2-4,6H,5H2,1H3,(H,12,13) |
InChI Key |
DAUJYMUGXBYZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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